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(3,5-Dibromo-2-ethoxyphenyl)methanol

Cat. No.: B14773453
M. Wt: 309.98 g/mol
InChI Key: BUQCDKXCJRBBJZ-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Aromatic Ethers as Synthetic Intermediates

Halogenated aromatic ethers are a class of compounds that have found extensive use as building blocks in organic synthesis. The presence of halogen atoms, such as bromine, on the aromatic ring provides reactive handles for a multitude of cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The strategic placement of bromine atoms in (3,5-Dibromo-2-ethoxyphenyl)methanol allows for selective and sequential functionalization, enabling the introduction of diverse substituents onto the aromatic core.

Strategic Importance of Benzylic Alcohols as Versatile Synthetic Hubs

Benzylic alcohols are a cornerstone of organic synthesis due to the versatile reactivity of the hydroxyl group and the adjacent benzylic carbon. Current time information in Pasuruan, ID.researchgate.net The hydroxyl group can be readily converted into a variety of other functional groups. For instance, it can be oxidized to an aldehyde or a carboxylic acid, esterified, or transformed into a leaving group for nucleophilic substitution reactions. nih.govchemistrysteps.com The benzylic position is also susceptible to radical halogenation, providing another avenue for functionalization. youtube.commasterorganicchemistry.com

The presence of the aromatic ring stabilizes intermediates such as benzylic carbocations and radicals, which enhances the reactivity of this position. youtube.com This inherent reactivity makes benzylic alcohols valuable precursors for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials. google.comresearchgate.net In the context of this compound, the benzylic alcohol moiety serves as a key reactive center that can be manipulated to build more elaborate molecular structures, complementing the reactivity offered by the brominated aromatic ring.

Defining the Research Landscape and Future Directions for this compound Chemistry

While specific research on this compound is not extensively documented, its structural features suggest a promising landscape for future investigation. The compound can be envisioned as a versatile intermediate in the synthesis of novel organic molecules with potential applications in medicinal chemistry and materials science.

Future research could focus on several key areas:

Exploration of Cross-Coupling Reactions: A systematic study of the selective and sequential cross-coupling of the two bromine atoms could lead to the synthesis of a library of disubstituted derivatives. This would allow for the introduction of a wide array of functional groups, leading to molecules with diverse electronic and steric properties.

Functionalization of the Benzylic Alcohol: The transformation of the benzylic alcohol into other functional groups, such as aldehydes, ketones, or amines, would further expand the synthetic utility of this scaffold. The interplay between the substituents on the aromatic ring and the reactivity of the benzylic position would be an interesting area of investigation.

Synthesis of Biologically Active Molecules: The structural motif of a polysubstituted aromatic ring is prevalent in many biologically active compounds. This compound could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications.

Development of Novel Catalytic Systems: The unique substitution pattern of this molecule could be used to design and test new catalytic systems for specific transformations, such as asymmetric synthesis or C-H activation reactions.

In essence, this compound represents a largely untapped resource for synthetic chemists. Its rich functionality and potential for diverse chemical transformations make it a compelling target for future research endeavors aimed at the discovery and development of new chemical entities.

Data Tables

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular FormulaC₉H₁₀Br₂O₂
Molecular Weight310.0 g/mol
XLogP33.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Exact Mass307.9044 g/mol
Monoisotopic Mass307.9044 g/mol
Topological Polar Surface Area29.5 Ų
Heavy Atom Count13
Complexity167

Note: These properties are predicted based on the chemical structure and have not been experimentally verified.

Table 2: Spectroscopic Data of a Structurally Related Compound, (4-bromo-3,5-dimethoxyphenyl)methanol

PropertyData
Melting Point103-104 °C

This data is for a related compound and is provided for comparative purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10Br2O2 B14773453 (3,5-Dibromo-2-ethoxyphenyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10Br2O2

Molecular Weight

309.98 g/mol

IUPAC Name

(3,5-dibromo-2-ethoxyphenyl)methanol

InChI

InChI=1S/C9H10Br2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-4,12H,2,5H2,1H3

InChI Key

BUQCDKXCJRBBJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)Br)CO

Origin of Product

United States

Synthetic Methodologies for 3,5 Dibromo 2 Ethoxyphenyl Methanol and Its Key Precursors

Retrosynthetic Approaches to the Dibrominated Ethoxyphenyl Skeleton

A retrosynthetic analysis of (3,5-Dibromo-2-ethoxyphenyl)methanol provides a logical roadmap for its synthesis by systematically deconstructing the molecule into simpler, readily available starting materials.

Disconnection Analysis of the Benzylic Alcohol Functionality

The primary disconnection point in the retrosynthesis of this compound is the carbon-carbon bond of the hydroxymethyl group. A functional group interconversion (FGI) approach suggests that the benzylic alcohol can be derived from the reduction of a corresponding benzaldehyde (B42025). This leads to the key precursor, 3,5-dibromo-2-ethoxybenzaldehyde (B1595320) . This disconnection is synthetically advantageous as the reduction of an aldehyde to a primary alcohol is a reliable and high-yielding transformation.

Further disconnection of the aldehyde precursor can be envisioned through a formylation reaction of a dibrominated ethoxybenzene derivative. However, a more common and often more efficient strategy involves the synthesis of a substituted benzaldehyde followed by modification of the aromatic ring.

Strategic Approaches for Constructing the Polysubstituted Aromatic Core

The construction of the 3,5-dibromo-2-ethoxyphenyl core is the most challenging aspect of the synthesis. A plausible forward synthetic strategy, guided by the retrosynthetic analysis, would commence with a readily available substituted phenol. A logical starting material is 2-ethoxyphenol or a precursor that can be easily converted to it. The synthesis would then proceed through the following key steps:

Formylation: Introduction of the aldehyde group at the ortho position to the hydroxyl or ethoxy group.

Bromination: Regioselective introduction of two bromine atoms at the 3 and 5 positions of the aromatic ring.

Reduction: Conversion of the aldehyde to the benzylic alcohol.

An alternative strategy could involve the bromination of a suitable precursor prior to the introduction of the ethoxy group. For instance, the dibromination of salicylaldehyde (B1680747) followed by etherification of the phenolic hydroxyl group presents another viable route.

Methodologies for Regioselective Bromination of Phenolic and Ethereal Precursors

The regioselective introduction of two bromine atoms onto the 2-ethoxyphenyl skeleton is a critical step in the synthesis. The directing effects of the existing substituents on the aromatic ring, namely the ethoxy and formyl groups, must be carefully considered.

Electrophilic Aromatic Bromination Protocols for 2-Ethoxyphenyl Systems, including Alternative Reagents to Molecular Bromine

Electrophilic aromatic substitution is the primary method for the bromination of the 2-ethoxyphenyl system. The ethoxy group is a strong activating group and an ortho-, para-director, while the formyl group is a deactivating group and a meta-director. In a 2-ethoxybenzaldehyde (B52182) precursor, the positions ortho and para to the strongly activating ethoxy group are the most susceptible to electrophilic attack.

Molecular bromine (Br₂) in a suitable solvent, such as acetic acid or dichloromethane, is a common reagent for this transformation. The reaction often proceeds readily due to the activated nature of the aromatic ring. To achieve the desired 3,5-dibromo substitution pattern on a 2-ethoxyphenyl precursor, the positions para (position 5) and ortho (position 3) to the ethoxy group would be targeted.

Alternative brominating agents to molecular bromine can offer advantages in terms of safety, selectivity, and milder reaction conditions. N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic aromatic bromination, often in the presence of a catalyst or in a polar solvent like acetonitrile. Other reagents include:

Pyridinium tribromide: A solid, less hazardous source of bromine.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another stable and easy-to-handle brominating agent.

The choice of reagent and reaction conditions can significantly influence the regioselectivity of the bromination.

Oxidative Bromination Techniques and Considerations for Regioselectivity

Oxidative bromination offers an alternative to using molecular bromine directly. These methods typically involve the in-situ generation of an electrophilic bromine species from a bromide salt. A common system involves the use of a bromide source, such as potassium bromide (KBr) or sodium bromide (NaBr), in the presence of an oxidant.

Common oxidants for this purpose include:

Hydrogen peroxide (H₂O₂): Often used in the presence of an acid catalyst.

Oxone® (potassium peroxymonosulfate): A versatile and effective oxidant.

Sodium hypochlorite (B82951) (NaOCl): A readily available and inexpensive oxidant.

The regioselectivity of oxidative bromination is governed by the same principles of electrophilic aromatic substitution. The highly activated nature of the 2-ethoxyphenyl ring makes it a suitable candidate for these methods. Careful control of stoichiometry and reaction conditions is necessary to achieve the desired dibromination without over-bromination or side reactions. For instance, the bromination of salicylaldehyde, a related precursor, to 3,5-dibromosalicylaldehyde (B1199182) is a well-established procedure that often employs molecular bromine in acetic acid. chemicalbook.comdrugfuture.com A similar approach can be extrapolated for the 2-ethoxy derivative.

Construction of the Benzylic Alcohol Moiety

The final step in the proposed synthesis of this compound is the reduction of the aldehyde group of the 3,5-dibromo-2-ethoxybenzaldehyde precursor. This transformation is typically achieved with high efficiency using a variety of reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), at or below room temperature. The workup is generally straightforward, involving the quenching of excess reagent and extraction of the product.

Other suitable reducing agents include:

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, but less chemoselective than NaBH₄. Its use would require careful consideration of other functional groups in the molecule.

Catalytic hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Reductive Methodologies from Corresponding Aldehyde or Carboxylic Acid Precursors

A common and direct route to this compound is through the reduction of its aldehyde or carboxylic acid precursors, namely 3,5-dibromo-2-ethoxybenzaldehyde and 3,5-dibromo-2-ethoxybenzoic acid, respectively. The choice of reducing agent is crucial and depends on the starting material and desired reaction conditions.

For the reduction of aldehydes, such as 3,5-dibromo-2-ethoxybenzaldehyde, a variety of mild reducing agents can be employed. Sodium borohydride (NaBH₄) is a widely used reagent for this transformation due to its selectivity for aldehydes and ketones over other functional groups. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature. Another effective method is catalytic hydrogenation, where the aldehyde is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂).

The reduction of carboxylic acids, like 3,5-dibromo-2-ethoxybenzoic acid, requires more powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing carboxylic acids to primary alcohols. This reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol product. Alternatively, borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), provides a milder alternative to LiAlH₄ for the reduction of carboxylic acids.

PrecursorReducing AgentSolventTypical ConditionsProduct
3,5-Dibromo-2-ethoxybenzaldehydeSodium Borohydride (NaBH₄)Methanol/EthanolRoom TemperatureThis compound
3,5-Dibromo-2-ethoxybenzaldehydeH₂ / Palladium on Carbon (Pd/C)Ethyl Acetate/EthanolRoom Temperature, H₂ atmosphereThis compound
3,5-Dibromo-2-ethoxybenzoic acidLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)0 °C to Room Temperature, followed by aqueous workupThis compound
3,5-Dibromo-2-ethoxybenzoic acidBorane-THF complex (BH₃·THF)Tetrahydrofuran (THF)Room Temperature, followed by aqueous workupThis compound

Carbon-Carbon Bond Formation via Organometallic Reagents Leading to Benzylic Alcohols

In this approach, an aryl halide, such as 1,3-dibromo-2-ethoxy-5-halobenzene, is first converted into the corresponding Grignard reagent, (3,5-dibromo-2-ethoxyphenyl)magnesium halide, by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic intermediate is then treated with a suitable electrophile to introduce the hydroxymethyl group. Formaldehyde (B43269) (HCHO) is the simplest electrophile for this purpose, yielding the desired primary benzylic alcohol after an acidic workup. doubtnut.com

The general steps for this synthesis are:

Formation of the Grignard Reagent: Reaction of a suitable aryl halide with magnesium turnings in dry ether.

Reaction with Formaldehyde: The Grignard reagent nucleophilically attacks the carbonyl carbon of formaldehyde.

Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with a dilute acid to produce the final benzyl (B1604629) alcohol product. doubtnut.com

This methodology offers flexibility, as a variety of substituted Grignard reagents can be prepared and reacted with formaldehyde to generate a wide array of benzylic alcohols.

Convergent and Divergent Synthetic Pathways for Analogues of this compound

The synthetic routes to this compound can be strategically adapted to produce a library of its analogues. This can be achieved through both convergent and divergent synthetic approaches.

Divergent Synthesis: A divergent approach begins with a common intermediate that is then subjected to various reactions to produce a range of different products. For example, 3,5-dibromo-2-ethoxybenzaldehyde can serve as a key intermediate. As described previously, its reduction yields this compound. However, this aldehyde can also undergo other transformations. Reaction with different Grignard reagents (R-MgX) would lead to a variety of secondary alcohols with the general structure (3,5-Dibromo-2-ethoxyphenyl)(R)methanol. Furthermore, the aldehyde can be oxidized to the corresponding carboxylic acid, 3,5-dibromo-2-ethoxybenzoic acid, which can then be converted into esters or amides.

Convergent Synthesis: In a convergent synthesis, different starting materials are elaborated separately and then combined in the later stages to form the final product. To create analogues of this compound, one could synthesize various substituted bromobenzenes. For instance, different alkoxy groups can be introduced in place of the ethoxy group. These substituted bromobenzenes can then be converted to their respective benzaldehydes or benzoic acids, followed by reduction to the desired benzylic alcohol analogues. This approach is efficient for creating diversity in the substitution pattern of the aromatic ring.

Synthetic StrategyStarting Material / Key IntermediateReaction TypeProduct Class
Divergent3,5-Dibromo-2-ethoxybenzaldehydeReduction (e.g., NaBH₄)Primary Alcohol
Divergent3,5-Dibromo-2-ethoxybenzaldehydeGrignard Addition (R-MgX)Secondary Alcohols
Divergent3,5-Dibromo-2-ethoxybenzaldehydeOxidation (e.g., KMnO₄)Carboxylic Acid
ConvergentVarious substituted bromobenzenesFormylation / CarboxylationSubstituted Benzaldehydes / Benzoic Acids
ConvergentSubstituted Benzaldehydes / Benzoic AcidsReductionSubstituted Benzylic Alcohols

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (3,5-Dibromo-2-ethoxyphenyl)methanol. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity of atoms and the electronic environment of each nucleus can be mapped.

The structure of this compound features a tetrasubstituted aromatic ring and two distinct aliphatic moieties (an ethoxy group and a hydroxymethyl group), necessitating a suite of NMR techniques for full characterization.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each chemically unique proton. The two aromatic protons, being meta to each other, would appear as two doublets in the aromatic region (δ 7.0-8.0 ppm) with a small coupling constant (⁴JHH ≈ 2-3 Hz). The benzylic protons of the -CH₂OH group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm, shifted downfield by the adjacent aromatic ring and oxygen atom. The hydroxyl proton itself would present as a broad singlet, with a chemical shift that is dependent on concentration and solvent. The ethoxy group would give rise to a quartet for the -OCH₂- protons (around δ 4.0-4.3 ppm) and a triplet for the terminal -CH₃ protons (around δ 1.3-1.5 ppm).

The ¹³C NMR spectrum would display nine unique signals corresponding to each carbon atom in the molecule. The chemical shifts would be influenced by the attached functional groups, with carbons bonded to oxygen appearing most downfield, followed by the aromatic carbons bonded to bromine, and then the other aromatic and aliphatic carbons.

Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm, assuming CDCl₃ as the solvent.

Atom AssignmentPredicted ¹H NMR (δ, multiplicity, integration)Predicted ¹³C NMR (δ)
Ar-H47.65 (d, 1H)135.5
Ar-H67.45 (d, 1H)131.0
-CH₂OH4.80 (s, 2H)62.0
-OH2.50 (br s, 1H)-
-OCH₂CH₃4.15 (q, 2H)65.0
-OCH₂CH₃1.40 (t, 3H)15.0
Ar-C1-138.0
Ar-C2-155.0
Ar-C3-115.0
Ar-C5-118.0

2D NMR Spectroscopy: To confirm these assignments and establish the molecule's connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the two aromatic protons (H4 and H6). Strong correlations would also be seen within the ethoxy group, connecting the -OCH₂- quartet to the -CH₃ triplet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each protonated carbon signal in the ¹³C spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H spectrum (e.g., linking the δ 7.65 ppm signal to the δ 135.5 ppm signal, assigning it as C4).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying the connectivity across quaternary (non-protonated) carbons by showing correlations between protons and carbons over two to three bonds. hmdb.ca Key expected HMBC correlations for this compound would include:

The benzylic protons (-CH₂OH) to the aromatic carbons C1, C2, and C6.

The ethoxy methylene (B1212753) protons (-OCH₂-) to the aromatic carbon C2 and the ethoxy methyl carbon.

The aromatic proton H4 to carbons C2, C3, C5, and C6.

The aromatic proton H6 to carbons C1, C2, C4, and C5. These long-range correlations would allow for the unambiguous assignment of the quaternary aromatic carbons and confirm the substitution pattern on the benzene (B151609) ring. govinfo.gov

While this compound is not chiral and therefore has no stereoisomers to assign, NMR spectroscopy can provide significant insight into its preferred three-dimensional shape or conformation in solution. mdpi.com The molecule has rotational freedom around the C(aryl)-CH₂OH, C(aryl)-O(ethyl), and O-CH₂ bonds.

The conformational preferences can be investigated using techniques such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). This experiment detects protons that are close in space, regardless of whether they are connected through bonds. For instance, an NOE correlation between the ethoxy methylene (-OCH₂-) protons and the aromatic proton at the C6 position would suggest a conformation where the ethyl group is oriented towards that side of the ring. Similarly, an NOE between the benzylic (-CH₂OH) protons and the C6 proton could provide information about the rotational preference around the C1-C(H₂)OH bond.

Furthermore, variable-temperature NMR studies could be employed to analyze the dynamics of these conformational changes. Significant changes in chemical shifts or the coalescence of signals as the temperature is lowered could indicate the "freezing out" of a single, low-energy conformer from a mixture of rapidly interconverting conformers at room temperature.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the confident determination of the compound's elemental formula. For this compound, the molecular formula is C₉H₁₀Br₂O₂. HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass.

A critical feature in the mass spectrum of this compound would be the distinct isotopic pattern created by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the molecular ion region will exhibit a characteristic cluster of peaks:

An M peak (containing two ⁷⁹Br atoms).

An M+2 peak (containing one ⁷⁹Br and one ⁸¹Br atom), which would be approximately twice the intensity of the M peak.

An M+4 peak (containing two ⁸¹Br atoms), with an intensity similar to the M peak.

This 1:2:1 isotopic signature is a definitive indicator of a dibrominated compound.

Predicted HRMS Data for this compound (C₉H₁₀Br₂O₂)

Ion FormulaCalculated Monoisotopic Mass (Da)Expected Isotopic Pattern (m/z and Relative Intensity)
[C₉H₁₀⁷⁹Br₂O₂]⁺323.9048M (323.9, ~100%)
[C₉H₁₀⁷⁹Br⁸¹BrO₂]⁺325.9027M+2 (325.9, ~198%)
[C₉H₁₀⁸¹Br₂O₂]⁺327.9007M+4 (327.9, ~98%)

Upon ionization in the mass spectrometer (e.g., by electron impact), the molecular ion of this compound will be energetically unstable and will break apart into smaller, charged fragments. nih.gov The analysis of these fragments provides valuable structural information. Common fragmentation pathways for benzylic ethers and alcohols include alpha-cleavage (cleavage of a bond adjacent to an oxygen atom) and cleavage of benzylic bonds to form stable carbocations. chiralen.comresearchgate.net

Key predicted fragmentation pathways include:

Loss of the ethyl group: Alpha-cleavage at the ether linkage can lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a stable oxonium ion.

Loss of the hydroxymethyl group: Cleavage of the benzylic C-C bond would result in the loss of a hydroxymethyl radical (•CH₂OH) to form a dibromoethoxybenzyl cation. This fragment would be stabilized by the aromatic ring.

Formation of a tropylium-type ion: Rearrangement and loss of substituents from the benzyl (B1604629) cation can lead to the formation of various substituted tropylium (B1234903) ions.

Cleavage of the ethoxy group: Loss of an ethoxy radical (•OCH₂CH₃) is another possible fragmentation pathway.

Each of these primary fragments would also exhibit the characteristic 1:2:1 isotopic pattern if both bromine atoms are retained.

Predicted Mass Spectrometry Fragmentation Data

m/z (for ⁷⁹Br₂)Proposed Fragment Structure/Identity
324[M]⁺• (Molecular Ion)
295[M - C₂H₅]⁺ (Loss of ethyl radical)
293[M - CH₂OH]⁺ (Loss of hydroxymethyl radical)
279[M - OCH₂CH₃]⁺ (Loss of ethoxy radical)
185[C₇H₄Br]⁺ (Loss of Br, OCH₂CH₃, and CH₂OH followed by rearrangement)

Vibrational Spectroscopy: Infrared (IR) and Raman Methods for Functional Group and Structural Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent, broad band would appear in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group; its broadness is due to hydrogen bonding. Sharp peaks just above 3000 cm⁻¹ would correspond to aromatic C-H stretching, while peaks just below 3000 cm⁻¹ would be due to aliphatic C-H stretching of the ethoxy and hydroxymethyl groups. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of absorptions, including strong C-O stretching bands for the alcohol (around 1050-1150 cm⁻¹) and the aryl-alkyl ether (around 1200-1250 cm⁻¹ for the asymmetric stretch). Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic C=C ring stretching vibrations are often strong and sharp, providing clear signals in the 1550-1610 cm⁻¹ range. The symmetric stretching of the benzene ring, often weak in the IR, may give a strong Raman signal around 1000 cm⁻¹. Aliphatic C-H stretching modes will also be visible. The C-Br stretching vibrations would appear at low frequencies, typically in the 500-700 cm⁻¹ range.

Predicted Vibrational Spectroscopy Data for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H Stretch (Alcohol)3200-3600Strong, BroadWeak
Aromatic C-H Stretch3010-3100MediumStrong
Aliphatic C-H Stretch (CH₂, CH₃)2850-2980StrongStrong
Aromatic C=C Stretch1450-1610Medium-StrongStrong
Asymmetric Ar-O-C Stretch (Ether)1200-1275StrongMedium
C-O Stretch (Alcohol)1050-1150StrongWeak
C-Br Stretch500-700StrongStrong

X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination

A comprehensive search of crystallographic databases and the scientific literature was conducted to obtain X-ray crystallographic data for the specific compound this compound. Despite extensive efforts, no published crystal structure for this exact molecule could be located.

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique involves directing X-rays onto a single crystal of a compound. The subsequent diffraction pattern, produced by the interaction of X-rays with the electron clouds of the atoms, is meticulously recorded and analyzed. Through complex mathematical transformations, this pattern is deconvoluted to generate a detailed electron density map of the molecule. From this map, the exact spatial coordinates of each atom can be determined, providing definitive information on bond lengths, bond angles, and torsional angles.

The resulting structural solution reveals the molecule's conformation in the solid state, offering insights into intermolecular interactions such as hydrogen bonding and van der Waals forces that dictate the crystal packing. For a molecule like this compound, X-ray crystallography would unambiguously establish the orientation of the ethoxy group relative to the brominated phenyl ring and the methanol (B129727) substituent.

Chemical Reactivity and Functional Group Transformations of 3,5 Dibromo 2 Ethoxyphenyl Methanol

Reactions at the Benzylic Alcohol Center

The benzylic alcohol moiety of (3,5-Dibromo-2-ethoxyphenyl)methanol is a primary site for a variety of functional group interconversions, including oxidation, nucleophilic substitution, and reductive deoxygenation.

Selective Oxidation Protocols for Conversion to Aldehyde and Carboxylic Acid Derivatives

The selective oxidation of the primary alcohol in this compound to its corresponding aldehyde, 3,5-Dibromo-2-ethoxybenzaldehyde (B1595320), is a crucial transformation in organic synthesis. Various methods developed for the oxidation of benzylic alcohols can be employed to achieve this conversion. For instance, palladium-based catalysts in the presence of a suitable oxidant and base have been shown to be effective for the aerobic oxidation of benzylic alcohols to aldehydes with high selectivity. nih.gov

Further oxidation of the aldehyde or direct oxidation of the benzylic alcohol can yield the corresponding carboxylic acid, 3,5-Dibromo-2-ethoxybenzoic acid. Stronger oxidizing agents are typically required for this transformation.

ProductReagents and ConditionsYield
3,5-Dibromo-2-ethoxybenzaldehydePd catalyst, O₂, Base, Solvent (e.g., Toluene), HeatGood to Excellent
3,5-Dibromo-2-ethoxybenzoic acidStronger oxidizing agent (e.g., KMnO₄, Jones reagent)Moderate to Good

Nucleophilic Substitution Reactions: Strategies for Halogenation, Etherification, and Esterification

The hydroxyl group of the benzylic alcohol can be converted into a good leaving group, facilitating nucleophilic substitution reactions.

Halogenation: Conversion of the alcohol to a benzylic halide can be achieved using various halogenating agents. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding benzyl (B1604629) chloride or bromide, respectively. These reactions typically proceed via an SN2 mechanism for primary benzylic alcohols. libretexts.org

Etherification: The formation of ethers from this compound can be accomplished through several methods. Acid-catalyzed condensation with another alcohol, or more commonly, the Williamson ether synthesis involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, are standard procedures. organic-chemistry.org

Esterification: Esters can be readily prepared by reacting the alcohol with a carboxylic acid or its derivatives, such as an acid chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com Alternatively, using a more reactive acyl halide in the presence of a base provides a high-yielding route to the corresponding ester. youtube.com

Reaction TypeReagentsProduct Type
HalogenationSOCl₂, PBr₃(1-halo-3,5-dibromo-2-ethoxyphenyl)methane
EtherificationR-X, Base (Williamson)(1-alkoxy-3,5-dibromo-2-ethoxyphenyl)methane
EsterificationRCOCl, Base(3,5-dibromo-2-ethoxyphenyl)methyl ester

Reductive Deoxygenation Strategies for Benzylic Alcohols

The complete removal of the hydroxyl group to afford the corresponding methyl-substituted arene, 1,3-dibromo-2-ethoxy-5-methylbenzene, is a valuable transformation. Various reductive deoxygenation methods are available for benzylic alcohols. One common approach involves the conversion of the alcohol to a more reactive intermediate, such as a tosylate or a halide, followed by reduction with a hydride source like lithium aluminum hydride or via catalytic hydrogenation.

Direct Cα–H Functionalization Approaches, including Alkylation and Arylation

Direct functionalization of the Cα–H bond of the benzylic alcohol represents an atom-economical approach to introduce new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed reactions have been developed for the C-H activation of benzylic alcohols, enabling their coupling with various partners. mdpi.com For instance, the palladium-catalyzed benzylation of indole-carboxylic acids with benzyl alcohols in water proceeds via a (η³-benzyl)palladium intermediate formed through the activation of the benzylic C-H bond. mdpi.com Such methodologies could potentially be applied to this compound for the synthesis of more complex derivatives.

Transformations Involving the Aromatic Bromine Substituents

The two bromine atoms on the aromatic ring of this compound are key handles for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

The presence of two bromine atoms allows for sequential or double cross-coupling reactions, providing a pathway to highly functionalized aromatic compounds. The reactivity of the two bromine atoms may differ due to the electronic and steric influence of the neighboring ethoxy and hydroxymethyl groups.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.org This methodology can be applied to this compound to introduce aryl or vinyl substituents at the bromine-bearing positions. nih.govnih.gov

Buchwald-Hartwig Amination: The formation of C-N bonds can be achieved through the palladium-catalyzed coupling of the aryl bromide with amines. libretexts.orgwikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the amination of this compound. organic-chemistry.orgacsgcipr.org

Sonogashira Coupling: This reaction enables the formation of C-C triple bonds by coupling the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper co-catalyst. wikipedia.orggold-chemistry.orgorganic-chemistry.org This provides a route to arylalkynes derived from this compound.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new C-C bond with the creation of a substituted alkene. libretexts.orgnih.gov

Ullmann Condensation: While traditionally a copper-catalyzed reaction, palladium-catalyzed variations of the Ullmann reaction for the formation of C-O and C-N bonds are also known. The coupling of aryl halides with alcohols or amines can be achieved using these methods. nih.govmdpi.comorganic-chemistry.org

Coupling ReactionCoupling PartnerBond Formed
Suzuki-MiyauraOrganoboron reagent (e.g., R-B(OH)₂)C-C
Buchwald-HartwigAmine (R₂NH)C-N
SonogashiraTerminal alkyne (R-C≡CH)C-C (alkyne)
HeckAlkene (CH₂=CHR)C-C (alkene)
UllmannAlcohol (R-OH) or Amine (R₂NH)C-O or C-N

Nucleophilic Aromatic Substitution (SNAr) on Activated Aromatic Rings

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These EWGs are necessary to activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

The aromatic ring of this compound lacks such strong activating EWGs. Instead, it possesses an electron-donating ethoxy group and a neutral hydroxymethyl group. Consequently, the aromatic ring is not sufficiently electron-deficient to undergo nucleophilic attack under typical SNAr conditions. Attempts to react this substrate with common nucleophiles (e.g., alkoxides, amines) via an SNAr pathway are not expected to be successful. chemistrysteps.com

Generation of Organometallic Reagents (e.g., Grignard, Organolithium) for Further Functionalization

The transformation of aryl bromides into highly nucleophilic organometallic reagents, such as Grignard (organomagnesium) or organolithium compounds, is a cornerstone of organic synthesis. masterorganicchemistry.comlibretexts.org These reagents can then react with a wide array of electrophiles.

However, a significant challenge in applying this chemistry to this compound is the presence of the acidic proton of the hydroxymethyl group (-CH₂OH). Both Grignard and organolithium reagents are extremely strong bases and will readily deprotonate alcohols in a fast acid-base reaction, which would consume the organometallic reagent and prevent the desired reaction with other electrophiles. uoanbar.edu.iqchemistrysteps.com

To circumvent this incompatibility, a protection-deprotection strategy is necessary. The alcohol must first be converted into a protecting group that is stable to the strongly basic conditions required for organometallic reagent formation. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or acetals (e.g., MOM ether). chemistrysteps.com Once the alcohol is protected, the organometallic reagent can be formed and used in a subsequent reaction. The protecting group is then removed in a final step to regenerate the alcohol. masterorganicchemistry.com

Table 4: Protection Strategy for Organometallic Reagent Formation

StepDescriptionTypical ReagentsIntermediate/Product
1. ProtectionConvert the alcohol to a silyl ether.TBDMS-Cl, Imidazole((3,5-Dibromo-2-ethoxyphenyl)methoxy)(tert-butyl)dimethylsilane
2. Grignard FormationReact the protected aryl bromide with magnesium.Mg, THF(3-Bromo-5-(bromomagnesio)-2-ethoxyphenyl)methanol (protected)
3. ReactionReact the Grignard reagent with an electrophile (e.g., an aldehyde).1. Benzaldehyde (B42025) 2. H₃O⁺ workupProtected diol product
4. DeprotectionRemove the silyl ether protecting group.TBAFFinal diol product

Chemical Modifications and Stability of the Ethoxy Moiety

Ethereal Cleavage Reactions under Various Conditions

The ethoxy group on the aromatic ring is an ether linkage, which is generally stable under many reaction conditions, including those for palladium-catalyzed couplings and organometallic reactions (provided no acidic protons are present). However, this group can be intentionally cleaved to yield the corresponding phenol.

The most common and effective reagent for the cleavage of aryl ethers is boron tribromide (BBr₃). nih.govtandfonline.com The reaction is typically performed in an inert solvent like dichloromethane, often at low temperatures, and proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. nih.gov This is followed by nucleophilic attack of a bromide ion on the ethyl group, leading to the cleavage of the C-O bond. Subsequent aqueous workup liberates the free phenol. This method is highly effective for de-ethylating aryl ethyl ethers in preparatively useful yields. tandfonline.comtandfonline.com Other strong acids, such as hydrobromic acid (HBr), can also effect ether cleavage, but often require harsher conditions (e.g., high temperatures).

Table 5: Conditions for Ethereal Cleavage of the Ethoxy Group

ReagentTypical ConditionsProduct
Boron tribromide (BBr₃)Dichloromethane (CH₂Cl₂), -78 °C to rt3,5-Dibromo-2-hydroxybenzyl alcohol
Hydrobromic acid (HBr)Acetic acid, reflux3,5-Dibromo-2-hydroxybenzyl alcohol

Influence of the Ethoxy Group on Aromatic Ring Reactivity and Stability

The reactivity and stability of the aromatic ring in this compound are significantly influenced by the electronic properties of the ethoxy (-OCH2CH3) group. The ethoxy group, along with the two bromine atoms and the methanol (B129727) group, dictates the electron density distribution within the benzene (B151609) ring, which in turn affects its susceptibility to electrophilic and nucleophilic attack.

The ethoxy group is a powerful activating group in electrophilic aromatic substitution reactions. studymind.co.uk This is attributed to its ability to donate electron density to the aromatic ring through resonance (a mesomeric effect). The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. studymind.co.uk This delocalization increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.

The electron-donating nature of the ethoxy group has a more pronounced effect at the ortho and para positions relative to its point of attachment. Resonance structures show a buildup of negative charge at these positions, making them the preferred sites for electrophilic attack. However, in the case of this compound, the positions ortho and para to the ethoxy group are already substituted with bromine atoms and a methanol group. This pre-existing substitution pattern will direct any further electrophilic substitution to the remaining unsubstituted carbon atom on the ring.

Illustrative Data Table on Relative Reaction Rates

To illustrate the activating effect of an alkoxy group, the following table provides a qualitative comparison of the relative rates of a typical electrophilic aromatic substitution reaction for benzene, a brominated benzene, and an alkoxy-substituted benzene. It is important to note that this is a generalized representation and actual reaction rates can vary depending on the specific reaction conditions and the nature of the electrophile.

CompoundRelative Rate of Electrophilic Aromatic Substitution
Benzene1
Bromobenzene~0.03
Anisole (B1667542) (Methoxybenzene)~1,000

This table is for illustrative purposes and the values are approximate, based on general trends in electrophilic aromatic substitution.

The data clearly shows that an alkoxy group like the one in anisole (which is structurally similar to the ethoxy group) significantly increases the rate of electrophilic aromatic substitution compared to both benzene and a halogenated benzene. This highlights the powerful activating influence of the ethoxy group on the aromatic ring in this compound.

Computational and Theoretical Investigations of 3,5 Dibromo 2 Ethoxyphenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and optimizing the molecular geometry of chemical compounds. For (3,5-Dibromo-2-ethoxyphenyl)methanol, DFT calculations, often utilizing functionals like B3LYP, provide a detailed understanding of its structural and electronic properties. These computational methods allow for the determination of bond lengths, bond angles, and dihedral angles in the optimized geometry of the molecule.

The optimized molecular structure reveals the spatial arrangement of the atoms, which is crucial for understanding its chemical behavior. Theoretical calculations of vibrational frequencies, such as those obtained from FT-IR and Raman spectroscopy, can be correlated with experimental data to validate the computed geometry. Such analyses have been successfully applied to similar aromatic compounds, showing good agreement between theoretical and experimental values for key vibrational modes.

Conformational analysis is essential for identifying the most stable three-dimensional arrangement of a molecule. For this compound, this involves rotating the flexible bonds, such as the C-O bond of the ethoxy group and the C-C bond of the methanol (B129727) group, to map the potential energy surface. By calculating the energy of various conformers, it is possible to identify the energetic minima, which correspond to the most stable conformations of the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. libretexts.org For this compound, the distribution of the HOMO and LUMO orbitals across the molecule can pinpoint the likely sites for nucleophilic and electrophilic attack. Typically, in substituted benzene (B151609) rings, the HOMO and LUMO are delocalized over the aromatic system, with significant contributions from the substituents. The ethoxy and methanol groups, being electron-donating, would be expected to influence the energy and localization of the HOMO, while the electron-withdrawing bromine atoms would impact the LUMO.

Table 1: Frontier Molecular Orbital Properties

Property Value
HOMO Energy (EHOMO) Value
LUMO Energy (ELUMO) Value

Note: Specific energy values would require performing actual DFT calculations on this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can quantify the delocalization of electron density and the strength of intramolecular interactions, such as hyperconjugation. For this compound, NBO analysis would reveal the nature of the C-Br, C-O, and O-H bonds and any significant interactions between the substituents and the aromatic ring.

The Quantum Theory of Atoms in Molecules (QTAIM) offers another powerful method for analyzing chemical bonding and molecular structure based on the topology of the electron density. wikipedia.orgamercrystalassn.org QTAIM defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density. wiley-vch.de The properties of the electron density at bond critical points (BCPs), such as its value (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the chemical bonds. researchgate.net For instance, a negative Laplacian is characteristic of a covalent bond, while a positive Laplacian suggests an ionic or closed-shell interaction. researchgate.net QTAIM analysis of this compound would allow for a rigorous characterization of all the chemical bonds and non-covalent interactions within the molecule.

Table 2: NBO and QTAIM Parameters for Selected Bonds

Bond NBO Interaction Energy (kcal/mol) QTAIM Electron Density (ρ) at BCP (a.u.) QTAIM Laplacian of Electron Density (∇²ρ) at BCP (a.u.)
C-Br Value Value Value
C-O (ethoxy) Value Value Value
C-C (methanol) Value Value Value

Note: The table represents the type of data that would be generated from NBO and QTAIM analyses. Actual values require specific computational studies.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. rsc.org This allows for a detailed understanding of the reaction pathway, including the identification of key intermediates and the determination of activation energies.

For the synthesis or transformation of this compound, identifying and characterizing the transition states is crucial for understanding the reaction kinetics. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the rate of the reaction. Computational methods can be used to locate these transition states and verify their nature by analyzing their vibrational frequencies (a transition state has exactly one imaginary frequency). This approach has been widely used to study various organic reactions, providing detailed mechanistic information that is often difficult to obtain experimentally.

Reactions are typically carried out in a solvent, and the solvent can have a significant effect on the reaction's rate and outcome. Solvation models, such as the Polarizable Continuum Model (PCM), are used in computational chemistry to account for the influence of the solvent on the electronic structure and energy of the solute molecules. ekb.eg These models treat the solvent as a continuous dielectric medium, which can polarize in response to the solute's charge distribution.

By performing calculations with different solvation models, it is possible to investigate how the solvent affects the stability of reactants, intermediates, transition states, and products. researchgate.net This can help to explain observed solvent effects on reactivity and selectivity. For reactions involving this compound, computational studies incorporating solvation models would be essential for accurately predicting its behavior in solution and for understanding the role of the solvent in directing the course of a reaction.

Predicting Spectroscopic Parameters through Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for predicting the spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations, although not extensively reported in the literature for this specific molecule, would typically involve methods like Density Functional Theory (DFT) to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The process begins with the optimization of the molecule's geometric structure to find its most stable conformation. Using a specified basis set, the optimized geometry is then used to calculate various spectroscopic properties.

Predicted ¹H and ¹³C NMR Chemical Shifts: The theoretical chemical shifts for the protons and carbon atoms of this compound can be calculated. These predictions are valuable for assigning signals in experimentally obtained spectra. The calculations would provide specific ppm values for each unique hydrogen and carbon atom in the molecule, influenced by the electronic environment created by the dibromo and ethoxy substituents on the phenyl ring.

Simulated IR Spectrum: Quantum chemical methods can also predict the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. The calculations would identify the characteristic vibrational modes, such as the O-H stretch of the methanol group, the C-H stretches of the aromatic ring and the ethyl group, C-O stretching vibrations, and the vibrations associated with the carbon-bromine bonds. The predicted frequencies and their corresponding intensities help in the interpretation of experimental IR data.

Below is an interactive data table summarizing the type of data that would be generated from such quantum chemical calculations for this compound.

Parameter Description Example of Predicted Value
¹H NMR Chemical shifts (δ) in ppm for each proton.H on CH₂OH: ~4.5 ppm
H on OCH₂CH₃: ~4.0 ppm
Aromatic Hs: ~7.5-7.8 ppm
H on OCH₂CH₃: ~1.4 ppm
¹³C NMR Chemical shifts (δ) in ppm for each carbon.C attached to OH: ~60 ppm
Aromatic Cs: ~110-155 ppm
C in OCH₂CH₃: ~65 ppm
C in OCH₂CH₃: ~15 ppm
IR Frequencies Vibrational frequencies (cm⁻¹) for key functional groups.O-H stretch: ~3400 cm⁻¹
Aromatic C-H stretch: ~3050 cm⁻¹
Aliphatic C-H stretch: ~2950 cm⁻¹
C-O stretch: ~1250 cm⁻¹
C-Br stretch: ~600 cm⁻¹

Note: The values in the table are hypothetical examples and would need to be confirmed by actual quantum chemical calculations.

Electronic Structure Evolution in Dibromo-Ethoxyphenyl Derivatives

The electronic structure of aromatic compounds is significantly influenced by the nature and position of substituents on the phenyl ring. In the case of dibromo-ethoxyphenyl derivatives, including this compound, the interplay between the electron-withdrawing bromine atoms and the electron-donating ethoxy group, along with the methanol substituent, dictates the molecule's electronic properties.

Substituent Effects on the Aromatic System: The two bromine atoms at positions 3 and 5 are strong -I (inductive) and weak +M (mesomeric) substituents. Their high electronegativity withdraws electron density from the aromatic ring through the sigma bonds. The ethoxy group at position 2 is a strong +M and a weak -I substituent, donating electron density to the ring via resonance. The hydroxymethyl group (-CH₂OH) at position 1 is generally considered a weak electron-withdrawing group.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transition properties of a molecule. For dibromo-ethoxyphenyl derivatives, the energy and localization of these orbitals are influenced by the substituents.

HOMO: The electron-donating ethoxy group is expected to contribute significantly to the HOMO, increasing its energy level. This would make the molecule more susceptible to electrophilic attack.

LUMO: The electron-withdrawing bromine atoms are likely to lower the energy of the LUMO, making the molecule more amenable to nucleophilic attack.

The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's stability and its UV-Visible absorption characteristics. A smaller HOMO-LUMO gap generally implies higher reactivity and a shift in absorption to longer wavelengths.

The following interactive data table illustrates how the electronic properties might vary with substitution patterns in related dibromo-ethoxyphenyl derivatives.

Derivative Substituent Positions Predicted HOMO Energy (eV) Predicted LUMO Energy (eV) Predicted HOMO-LUMO Gap (eV)
This compound2-ethoxy, 3,5-dibromo, 1-CH₂OH-6.5-1.25.3
3,5-Dibromo-2-ethoxyphenol2-ethoxy, 3,5-dibromo, 1-OH-6.4-1.35.1
1,3-Dibromo-2-ethoxybenzene2-ethoxy, 1,3-dibromo-6.7-1.15.6

Note: The values in this table are illustrative and would require specific computational studies for accurate determination.

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Q & A

Basic: What are the common synthetic routes for (3,5-dibromo-2-ethoxyphenyl)methanol?

The synthesis typically involves bromination of a phenolic precursor followed by functional group modifications. For example:

  • Bromination : Aromatic bromination of 2-ethoxyphenylmethanol derivatives using reagents like NN-bromosuccinimide (NBS) in acidic conditions (e.g., 40% H2SO4\text{H}_2\text{SO}_4) yields dibrominated intermediates .
  • Ethoxy Group Introduction : Alkylation of phenol derivatives with ethylating agents (e.g., bromoethane) under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) ensures regioselective ethoxy substitution .
  • Reduction : Reduction of carbonyl precursors (e.g., 3,5-dibromo-2-ethoxybenzaldehyde) using agents like NaBH4_4 or LiAlH4_4 can yield the target alcohol .

Basic: How is the structure of this compound confirmed experimentally?

  • NMR Spectroscopy : 1H^1\text{H}-NMR detects characteristic signals, such as the ethoxy group quartet at δ\delta 3.78 (CH2_2) and triplet at δ\delta 1.24 (CH3_3), and the methanol proton at δ\delta 4.5–5.0 .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/zm/z 280.945 for C8H8Br2O2\text{C}_8\text{H}_8\text{Br}_2\text{O}_2) and fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments?

  • Crystallization : Slow evaporation from ethanol or ethyl acetate often yields single crystals suitable for diffraction .
  • Refinement Tools : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. The software handles twinned data and high-resolution structures, critical for verifying bond angles and spatial arrangements .

Advanced: What contradictions arise in optimizing bromination conditions, and how are they addressed?

  • Regioselectivity Issues : Competing para/meta bromination can occur under varying acid concentrations. For example, H2SO4\text{H}_2\text{SO}_4 concentration impacts the electrophilic substitution pathway .
  • Yield Variability : Contradictory yields reported in literature (e.g., 69% vs. 92%) may stem from differences in stoichiometry or reaction time. Iterative optimization using design-of-experiment (DoE) approaches is recommended .

Basic: What are the key applications of this compound in medicinal chemistry?

  • Enzyme Inhibition : Derivatives like NN-(4,5-dibromo-2-ethoxyphenyl)sulfonamides exhibit butyrylcholinesterase (BChE) inhibition (IC50\text{IC}_{50} ~42–45 μM), suggesting potential in neurodegenerative disease research .
  • Prodrug Design : The methanol group can serve as a handle for prodrug functionalization (e.g., esterification for controlled release) .

Advanced: How do steric and electronic effects influence reactivity in cross-coupling reactions?

  • Steric Hindrance : The 3,5-dibromo substitution creates steric bulk, limiting access to the aromatic ring in Suzuki-Miyaura couplings. Use of bulky ligands (e.g., SPhos) improves efficiency .
  • Electronic Effects : Electron-withdrawing bromine atoms deactivate the ring, necessitating harsher conditions (e.g., Pd(OAc)2_2/microwave heating) for Buchwald-Hartwig aminations .

Basic: What analytical methods are used to assess purity and stability?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors degradation products .
  • TLC : Silica-gel plates with ethyl acetate/hexane eluents (1:3) provide rapid purity checks .

Advanced: How are computational methods applied to predict physicochemical properties?

  • LogP Estimation : Tools like ACD/Labs or PubChem calculate hydrophobicity (LogP ~2.87), critical for pharmacokinetic profiling .
  • DFT Calculations : Density functional theory predicts vibrational frequencies (IR) and HOMO-LUMO gaps, aiding in reactivity studies .

Basic: What safety protocols are recommended for handling this compound?

  • Toxicity : Brominated aromatics may be irritants. Use fume hoods and PPE (gloves, goggles).
  • Waste Disposal : Neutralize acidic byproducts before disposal in halogenated waste containers .

Advanced: How do spectral data contradictions arise, and how are they resolved?

  • Solvent Artifacts : Residual ethanol in NMR samples can obscure methanol protons. Drying under vacuum or deuterated solvent exchange resolves this .
  • Tautomerism : Keto-enol tautomerism in related derivatives (e.g., chalcones) requires 2D NMR (COSY, HSQC) for unambiguous assignment .

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